molecular formula C23H34Cl3N3O2 B12349835 N4-(6-Chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride hydrate

N4-(6-Chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride hydrate

Cat. No.: B12349835
M. Wt: 490.9 g/mol
InChI Key: NJIQZEZRCQCCKR-UHFFFAOYSA-N
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Description

N4-(6-Chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an acridine moiety substituted with chloro and methoxy groups, and a diethylpentane diamine chain. The dihydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-Chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride hydrate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of 6,9-dichloro-2-methoxyacridine.

    Automated Reactions: Use of automated reactors to ensure precise control over reaction conditions.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(6-Chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

N4-(6-Chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride hydrate has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various acridine derivatives.

    Biology: Acts as a fluorescent probe for studying cellular processes.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N4-(6-Chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride hydrate involves:

    Molecular Targets: The compound intercalates into DNA, disrupting its function.

    Pathways Involved: It interferes with DNA replication and transcription processes, leading to cell death in cancer cells.

    Biological Effects: Exhibits cytotoxic effects on cancer cells and antimicrobial activity against various pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(6-Chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride hydrate is unique due to its specific combination of acridine and diethylpentane diamine moieties, which confer distinct chemical and biological properties. Its dihydrochloride hydrate form enhances solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C23H34Cl3N3O2

Molecular Weight

490.9 g/mol

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrate;dihydrochloride

InChI

InChI=1S/C23H30ClN3O.2ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H;1H2

InChI Key

NJIQZEZRCQCCKR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.Cl.Cl

Origin of Product

United States

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